molecular formula C23H20N2O6S2 B12127827 methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12127827
M. Wt: 484.5 g/mol
InChI Key: RVMNGTUGXVSKEA-UHFFFAOYSA-N
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Description

Methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a thiazole ring, and various functional groups

Preparation Methods

The synthesis of methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple stepsThe reaction conditions typically involve the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA replication or protein synthesis, depending on the specific biological context .

Comparison with Similar Compounds

Compared to other similar compounds, methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and ring structures. Similar compounds include:

Biological Activity

Methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a thiazole ring, a pyrrole moiety, and various substituents that enhance its potential biological activity. Its molecular formula is C24H22N2O6S2C_{24}H_{22}N_{2}O_{6}S_{2} with a molecular weight of 498.6 g/mol .

PropertyValue
Molecular FormulaC24H22N2O6S2
Molecular Weight498.6 g/mol
CAS Number879943-01-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, which blocks their activity. These interactions may involve:

  • Inhibition of DNA replication : The compound may interfere with the replication process by targeting DNA polymerases.
  • Antimicrobial activity : The sulfonamide group in the structure suggests potential antimicrobial properties, possibly through inhibition of bacterial folate synthesis .

Antimicrobial Properties

The compound has shown promising results in various studies regarding its antimicrobial activity. For instance, it has been evaluated against several bacterial strains using the agar disc-diffusion method. The results indicated that it exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluated the antibacterial effects of various derivatives containing similar structures and found that many exhibited significant inhibition against E. coli and S. aureus, indicating the potential for developing new antibiotics based on this scaffold .
  • Antiviral Assays : Compounds derived from thiazole and pyrrole structures have been tested for their efficacy against HIV. One study reported that specific derivatives showed nanomolar potency against wild-type integrase enzymes, indicating that modifications in the thiazole or pyrrole moieties could enhance antiviral activity .
  • Mechanistic Studies : Further investigations into the mechanism of action revealed that these compounds might interfere with essential cellular processes such as protein synthesis and cell signaling pathways, which are critical for pathogen survival .

Properties

Molecular Formula

C23H20N2O6S2

Molecular Weight

484.5 g/mol

IUPAC Name

methyl 2-[4-hydroxy-3-(4-methylphenyl)sulfonyl-5-oxo-2-phenyl-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C23H20N2O6S2/c1-13-9-11-16(12-10-13)33(29,30)20-17(15-7-5-4-6-8-15)25(21(27)18(20)26)23-24-14(2)19(32-23)22(28)31-3/h4-12,17,26H,1-3H3

InChI Key

RVMNGTUGXVSKEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)C4=NC(=C(S4)C(=O)OC)C)O

Origin of Product

United States

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